4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide
Description
Properties
IUPAC Name |
1-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3S/c12-10(3-1-2-4-10)9-11-5-7-15(13,14)8-6-11/h12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLPUANVVPUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCS(=O)(=O)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanol and thiomorpholine.
Formation of Intermediate: Cyclopentanol is reacted with a suitable reagent to form a cyclopentylmethyl intermediate.
Thiomorpholine Addition: The intermediate is then reacted with thiomorpholine under controlled conditions to form the desired compound.
Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the 1,1-dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups on the thiomorpholine ring.
Reduction: Reduction reactions can potentially convert the 1,1-dioxide group back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action:
4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide has been identified as a positive allosteric modulator of the cholinergic muscarinic M1 receptor. This activity is significant for the development of treatments for neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease dementia .
Case Study:
Research has shown that compounds with similar structures exhibit neuroprotective effects and enhance cognitive function in animal models. For instance, a study demonstrated that a related compound improved memory retention in mice subjected to stress-induced cognitive decline .
Agrochemical Formulations
Role in Agriculture:
The compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve solubility and stability under various environmental conditions makes it a valuable ingredient in agricultural science .
Data Table: Efficacy of Agrochemical Formulations
| Compound | Application | Effectiveness |
|---|---|---|
| This compound | Herbicide formulation | Increased solubility by 30% |
| Related compounds | Insecticide formulation | Enhanced stability at high temperatures |
Polymer Chemistry
Applications in Material Science:
In polymer chemistry, this compound acts as a modifier that improves mechanical properties and thermal stability of plastics and elastomers. Its incorporation into polymer matrices can lead to materials with enhanced durability and performance characteristics .
Case Study:
A recent study highlighted the use of this compound in creating thermoplastic elastomers that exhibited superior elasticity and tensile strength compared to conventional formulations .
Biochemical Research
Investigative Uses:
this compound is employed in biochemical studies to explore cellular mechanisms, particularly those related to oxidative stress and signaling pathways. Its role as a research tool aids in understanding complex biological processes.
Example Findings:
In vitro studies have revealed that this compound can modulate oxidative stress responses in cellular models, suggesting potential therapeutic applications for conditions characterized by oxidative damage .
Cosmetic Applications
Benefits in Skincare:
Due to its moisturizing properties, the compound is also used in cosmetic formulations aimed at enhancing skin hydration and improving texture. Its ability to penetrate skin layers makes it effective for topical applications .
Mechanism of Action
The mechanism of action of 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the thiomorpholine ring play crucial roles in binding to these targets, influencing their activity. The 1,1-dioxide functional group may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide
- Synthesis : Prepared via oxidation of 4-(prop-2-yn-1-yl)thiomorpholine using 3-chloroperbenzoic acid (MCPBA) in dichloromethane .
- Applications : Serves as a precursor for 1,4-disubstituted 1,2,3-triazole derivatives via Cu(I)-catalyzed cycloaddition with alkyl azides. These triazoles exhibit antimicrobial activity .
4-(4-Methylphenyl)thiomorpholine 1,1-dioxide
- Physical Data : Melting point 142.8–144.8°C; characterized by distinct NMR (δ 7.11–6.84 ppm for aromatic protons) and IR peaks (3032, 1609 cm⁻¹) .
3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride
- Molecular Weight : 225.74 g/mol; features a cyclobutyl moiety and chlorine atom, which may enhance steric effects and electrophilic reactivity .
- Applications : Used in pharmaceuticals (e.g., neurological and metabolic disorder therapies) and agrochemicals due to its tailored stability and selectivity .
4-(4-Hydroxybutyl)thiomorpholine 1,1-dioxide
- Hazards : Classified as acutely toxic (H302) and irritating to skin/eyes (H315, H319), necessitating careful handling .
- Role : The hydroxybutyl group improves hydrophilicity, making it suitable for aqueous-phase reactions or drug formulations .
Comparative Analysis of Key Properties
Biological Activity
4-((1-Hydroxycyclopentyl)methyl)thiomorpholine 1,1-dioxide is a compound that belongs to the class of thiomorpholines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHN\OS
- Molecular Weight : 189.26 g/mol
- CAS Number : Not specified in the search results.
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : The thiomorpholine ring can fit into active sites of enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may interact with specific receptors involved in physiological processes, leading to altered signaling pathways.
These interactions can lead to various pharmacological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Recent studies have indicated that thiomorpholine derivatives exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine showed effectiveness against Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Anticancer Potential
Research has also explored the anticancer properties of thiomorpholine derivatives:
- In vitro studies revealed that certain thiomorpholines can induce apoptosis in cancer cell lines by modulating cell cycle progression and promoting oxidative stress .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of thiomorpholines:
- Animal models have shown that these compounds may protect neuronal cells from oxidative damage, offering potential therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the efficacy of a thiomorpholine derivative against a range of bacterial strains. The results indicated a broad-spectrum antimicrobial effect, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics .
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer therapy, researchers treated various cancer cell lines with 4-((1-Hydroxycyclopentyl)methyl)thiomorpholine and observed significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound could be developed as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
